![molecular formula C8H13NO B1398788 6-Azaspiro[3.5]nonan-2-one CAS No. 1359703-25-5](/img/structure/B1398788.png)

6-Azaspiro[3.5]nonan-2-one

Vue d'ensemble

Description

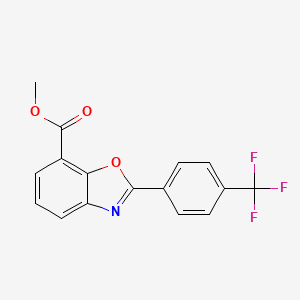

6-Azaspiro[3.5]nonan-2-one is a cyclic organic compound . It is related to 7-Azaspiro[3.5]nonan-2-one hydrochloride, which has a molecular weight of 175.66 .

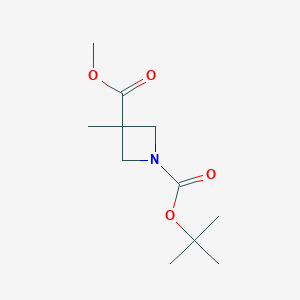

Synthesis Analysis

The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′ - (arylmethylidene)benzohydrazides, to form N - (1-aryl-3-oxo-2-azaspiro [3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .Molecular Structure Analysis

The InChI code for 7-Azaspiro[3.5]nonan-2-one hydrochloride is1S/C8H13NO.ClH/c10-7-5-8 (6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

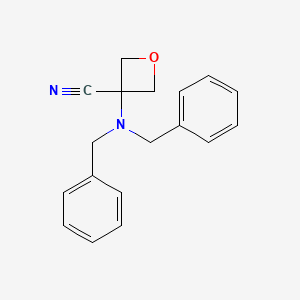

In a study, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Physical And Chemical Properties Analysis

7-Azaspiro[3.5]nonan-2-one hydrochloride, a related compound, has a molecular weight of 175.66, and it is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

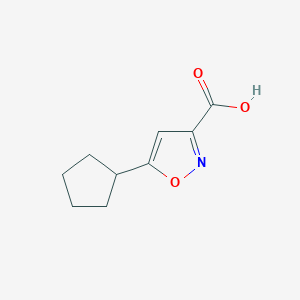

Medicinal Chemistry and Drug Discovery

6-Azaspiro[3.5]nonan-2-one hydrochloride has attracted attention in drug discovery due to its potential as a structural alternative to morpholine. Researchers explore its use as a scaffold for designing novel pharmaceuticals. Notably, the compound’s metabolic robustness and hydrogen bonding capacity make it appealing for binding to specific enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer cell lines .

Spirocyclic Oxetane Motif

The compound belongs to the class of spirocyclic oxetanes, which are polar equivalents of gem-dimethyl groups. These motifs offer structural diversity and stability, making them valuable building blocks for drug design and synthesis .

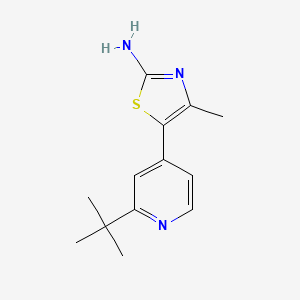

Heterocyclic Chemistry

6-Azaspiro[3.5]nonan-2-one contributes to heterocyclic chemistry by serving as a precursor for fused benzimidazoles. Researchers have successfully fused the spirocyclic oxetane motif onto heterocycles, creating [1,2-a] alicyclic ring-fused benzimidazoles. These compounds may exhibit interesting biological activities .

Synthetic Methodology

The synthesis of 6-Azaspiro[3.5]nonan-2-one involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides, followed by oxidative cyclization. Researchers have explored various synthetic pathways to access this compound, considering both cost-effectiveness and availability .

Material Science

While less explored, the unique structure of 6-Azaspiro[3.5]nonan-2-one could inspire novel materials. Researchers may investigate its use in polymer chemistry, supramolecular assemblies, or functional materials due to its spirocyclic nature and potential reactivity.

Chemical Biology

Understanding the reactivity and behavior of 6-Azaspiro[3.5]nonan-2-one in biological systems is crucial. Researchers may study its interactions with enzymes, receptors, or other biomolecules to uncover new insights into its biological relevance .

Safety and Hazards

Orientations Futures

Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, indicating potential future directions for research . Further studies are needed to explore the potential applications of 6-Azaspiro[3.5]nonan-2-one in various fields.

Propriétés

IUPAC Name |

6-azaspiro[3.5]nonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-4-8(5-7)2-1-3-9-6-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYRULNPYCZNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=O)C2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[3.5]nonan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)